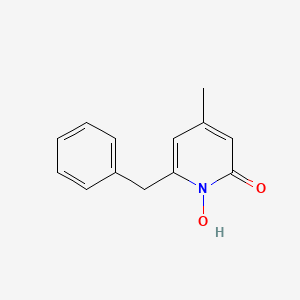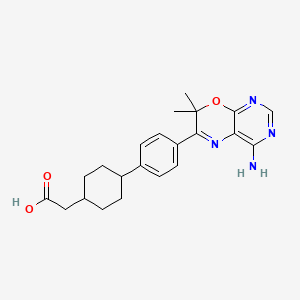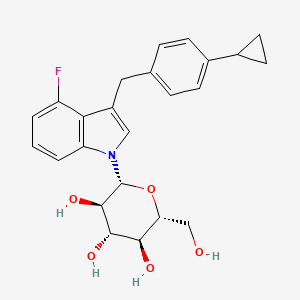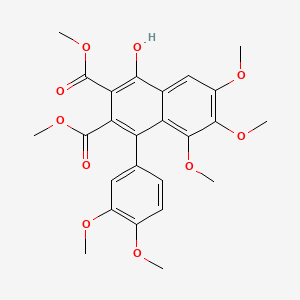
Taraxerol
Übersicht
Beschreibung
Taraxerol is a pentacyclic triterpenoid that is actively produced by some higher plants as part of a defense mechanism . It has many important pharmacological actions including anti-cancer activity .
Synthesis Analysis
The biosynthesis of this compound in plants occurs through the mevalonate pathway in the cytosol. Initially, dimethylallyl diphosphate (DMAPP) and isopentyl pyrophosphate (IPP) are produced, followed by squalene . Squalene is the primary precursor for the synthesis of triterpenoids, including this compound, β-amyrin, and lupeol, which are catalyzed by this compound synthase .Molecular Structure Analysis
The molecular structure of this compound can be found in various scientific resources .Chemical Reactions Analysis
This compound is synthesized from squalene, which is a primary precursor for the synthesis of triterpenoids .Physical And Chemical Properties Analysis
For detailed physical and chemical properties of this compound, you may refer to resources like PubChem .Wissenschaftliche Forschungsanwendungen
Biosynthese und medizinische Eigenschaften
Taraxerol ist ein pentazyklisches Triterpenoid, das von einigen höheren Pflanzen als Teil eines Abwehrmechanismus aktiv produziert wird . Die Biosynthese von this compound in Pflanzen erfolgt über den Mevalonatweg im Zytosol, bei dem zunächst Dimethylallyldiphosphat (DMAPP) und Isopentenylpyrophosphat (IPP) gebildet werden, gefolgt von Squalen . This compound wurde ausgiebig auf seine medizinischen und pharmakologischen Eigenschaften untersucht .
Heterologe Biosynthese
This compound kann durch den Einsatz rekombinanter Mikroorganismen hergestellt werden. Es wurde ein Saccharomyces cerevisiae-Stamm konstruiert, der this compound mit einem Titer von 1,85 mg·l –1 produziert, und der this compound-Titer wurde durch mehrere metabolische Engineering-Strategien auf 12,51 mg·l –1 erhöht .
Entzündungshemmendes Mittel
This compound ist ein starkes entzündungshemmendes Mittel . Es hat gute Wirkungen auf die Behandlung von Entzündungen .
Antitumoraktivität
This compound hat vielversprechende Ergebnisse in der Behandlung von Tumoren gezeigt . Es wurde ausgiebig auf seinen potenziellen Einsatz in der Arzneimittelentwicklung untersucht .
Kardioprotektive Wirkungen
This compound wurde auf seine Auswirkungen auf oxidative und entzündungsfördernde Mediatoren bei Isoproterenol-induzierter Kardiotoxizität untersucht .
Behandlung von Insulinresistenz
This compound könnte die Auswirkungen von Dexamethason-induzierter Insulinresistenz wieder in seinen normalen Homöostasezustand umkehren .
Antidiabetische Aktivität
This compound ist auch wirksam gegen Diabetes .
Hepatoprotektive Wirkungen
Wirkmechanismus
Target of Action
Taraxerol, a pentacyclic triterpenoid, has been found to interact with several molecular targets. One of its primary targets is the acetylcholinesterase (AChE) enzyme, which it inhibits in a dose-dependent manner . In addition, this compound has been shown to interact with proinflammatory mediators in macrophages, interfering with TAK1 and Akt protein activation .
Mode of Action
This compound’s mode of action involves the downregulation of the expression of proinflammatory mediators in macrophages. This is achieved through the interference of TAK1 and Akt protein activation, thus preventing NF-κB activation from producing various proinflammatory mediators through a cascade effect .
Biochemical Pathways
The biosynthesis of this compound in plants occurs through the mevalonate pathway in the cytosol. The process begins with the production of dimethylallyl diphosphate (DMAPP) and isopentyl pyrophosphate (IPP), followed by squalene. Squalene is the primary precursor for the synthesis of triterpenoids, including this compound, β-amyrin, and lupeol, which are catalyzed by this compound synthase .
Pharmacokinetics
It’s known that this compound is a natural compound actively produced by some higher plants as part of a defense mechanism . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
This compound has been extensively investigated for its medicinal and pharmacological properties. It has been found to inhibit the proliferation, migration, and invasion of gastric cancer cells, as well as induce G1 phase arrest and apoptosis in these cells . Additionally, this compound has been shown to have anti-inflammatory effects, reducing the expression of proinflammatory mediators .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the biosynthesis of this compound in plants can be affected by environmental conditions that impact the mevalonate pathway . .
Safety and Hazards
Zukünftige Richtungen
Taraxerol has been extensively investigated for its medicinal and pharmacological properties, and various biotechnological approaches have been established to produce this compound using in vitro techniques . More research is needed to further understand its potential applications in pharmaceuticals and medicine .
Eigenschaften
IUPAC Name |
(3S,4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-25(2)17-18-27(5)13-9-21-29(7)14-10-20-26(3,4)24(31)12-16-28(20,6)22(29)11-15-30(21,8)23(27)19-25/h9,20,22-24,31H,10-19H2,1-8H3/t20-,22+,23+,24-,27-,28-,29-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGUGZHBAOMSFJ-GADYQYKKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CC=C3C4(CCC5C(C(CCC5(C4CCC3(C2C1)C)C)O)(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(C[C@H]1[C@@]3(CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4(C3=CC2)C)(C)C)O)C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001026552 | |
| Record name | Taraxerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001026552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127-22-0 | |
| Record name | Taraxerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Taraxerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taraxerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001026552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TARAXEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A32778O852 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-4-[(2R)-9-[(5S)-5-[(4S)-1,4-dihydroxy-4-[(2R,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1681847.png)

![8-(4-aminophenyl)-5-methyl-N-propyl-5H-[1,3]dioxolo[4,5-g]phthalazine-6-carboxamide](/img/structure/B1681849.png)
![5-((2-(Diethylamino)ethyl)amino)-8-hydroxy-6H-imidazo[4,5,1-de]acridin-6-one](/img/structure/B1681850.png)
![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one](/img/structure/B1681852.png)


![4-[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B1681855.png)




